molecular formula C14H13BrO B1279669 (4-Bromophenyl)(4-methylphenyl)methanol CAS No. 29334-17-6

(4-Bromophenyl)(4-methylphenyl)methanol

Cat. No.: B1279669
CAS No.: 29334-17-6
M. Wt: 277.16 g/mol
InChI Key: OZBSVWMYQPYYSC-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-methylphenyl)methanol is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Receptor Agonists

The compound (4-Bromophenyl)(4-methylphenyl)methanol is utilized as an intermediate in the synthesis of S1P1 receptor agonists. A scalable synthesis and isolation method for stereoisomers of this compound has been developed, which is crucial for the synthesis of specific receptor agonists (Wallace et al., 2009).

2. Catalysis in Biodiesel Production

This compound is part of a broader family of bromophenyl compounds that find applications in biodiesel production. Specifically, ionic liquids containing bromophenyl groups have been used as catalysts in conjunction with microwave heating systems to enhance methyl ester yields in biodiesel production (Lin et al., 2013).

3. Antibacterial Applications

Bromophenols, similar in structure to this compound, have been extracted from marine algae and demonstrated significant antibacterial activity. This indicates potential for similar compounds to be used in antibacterial applications (Xu et al., 2003).

4. Anodic Oxidation in Organic Synthesis

Compounds like tris(4-bromophenyl)amine, related to this compound, have been used as mediators in the indirect anodic oxidation of amines, demonstrating their utility in synthetic organic chemistry (Pletcher & Zappi, 1989).

5. Production of Monomers for Liquid Crystals and Plastics

The methylation of 4-methylbiphenyl, a process closely related to the chemistry of this compound, has been used to produce 4,4'-dimethylbiphenyl. This compound is a valuable monomer for thermotropic liquid crystals and engineering plastics (Yoshiteru et al., 2004).

Safety and Hazards

While specific safety and hazard information for “(4-Bromophenyl)(4-methylphenyl)methanol” is not available, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn and ingestion or inhalation should be avoided .

Properties

IUPAC Name

(4-bromophenyl)-(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBSVWMYQPYYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471840
Record name (4-Bromophenyl)(4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29334-17-6
Record name (4-Bromophenyl)(4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Magnesium turnings (0.39 g, 0.016 mol) were dried in a flask and then cooled under nitrogen. Anhydrous diethyl ether (3 mL) was added, followed by 4-bromotoluene (3.0 g, 1.8 mmol). The mixture was refluxed, and more anhydrous diethyl ether was added to keep the solution volume constant. The resultant Grignard solution was added dropwise to a solution of 4-bromobenzaldehyde (1.66 g, 9.0 mmol) in anhydrous diethyl ether(6 mL). The reaction was heated with reflux for 30 minutes, following which it was cooled. The cooled solution was poured into a solution of hydrochloric acid (HCl) (3.7 milliliters (mL) concentrated HCl in 17 grams of ice-water) and stirred for 1 hour (h). The resulting mixture was extracted with diethyl ether (3 times, 50 mL each), and the combined organic extracts were dried using magnesium sulfate (MgSO4) and concentrated in vacuo. Purification by flash chromatography on silica gel (petroleum ether/ethyl acetate, 90/10, v/v) afforded 1.53 grams of (4′-bromophenyl)-4-methylphenyl methanol, a yield of about 62% as a white solid. The melting point (mp) was 80-81° C.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
3.7 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
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3 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The procedure below details the synthesis of a benzophenone dimer comprising a metal carboxylate and linked by a diamine terminated bridging moiety via the scheme set forth in FIG. 1. As shown in FIG. 1, synthesis of the benzophenone crosslinker (8) starts with a reaction between a Grignard reagent derived from commercially available 4-bromotoluene (1) and 4-bromobenzaldehyde (2), yielding (4′-bromophenyl)-4-methylphenyl methanol (3). Alcohol (3) was then oxidized with potassium permanganate (KMnO4) to provide 4-bromophenyl-p-toylmethanone (4), followed by oxidation of the methyl group with CrO3 to yield 4-(p-bromobenzoyl) benzoic acid (5). Esterification of acid (5) provided 4-(p-bromobenzoyl) benzoate (6). The bifunctional coupling between pentane diamine (NH2(CH2)5NH2)and methyl 4-(p-bromobenzoyl) benzoate (6) to yield the benzophenone dimer (7) was achieved using 1,1-bis(diphenyphosphino)ferrocene (DPPF) as the catalyst. The benzophenone dimer (7) was then hydrolyzed to provide the dipotassium salt (8). Details of each step are set forth below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxylate
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
diamine
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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